B1576961 PG-SPI

PG-SPI

Cat. No.: B1576961
Attention: For research use only. Not for human or veterinary use.
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Description

PG-SPI is an amphibian-derived acidic peptide structurally analogous to mammalian substance P (SP), first isolated and characterized in the mid-1990s . Unlike SP, which is a basic neuropeptide belonging to the tachykinin family, this compound exhibits unique acidic properties due to its distinct amino acid sequence. It is primarily studied for its interactions with tachykinin receptors (NK1, NK2, and NK3) and its potent biological effects on smooth muscle contraction, gastric acid secretion, and nociceptive pathways. This compound has been identified as a valuable tool for probing tachykinin receptor subtypes due to its divergent receptor activation profile compared to SP and other neurokinins .

Properties

bioactivity

Antimicrobial

sequence

EPNPDEFFGLM

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

PG-SPI’s biological activities have been systematically compared to SP, neurokinin A (NKA), and neurokinin B (NKB) across in vitro and in vivo models. Key findings are summarized below:

Receptor Affinity and Selectivity

Compound Receptor Subtype Interaction Key Antagonist Sensitivity
This compound NK1, NK2 (dual activity) Inhibited by CP 96,345 (NK1) and MEN 10,376 (NK2)
Substance P Primarily NK1 Fully blocked by CP 96,345
Neurokinin A Primarily NK2 Inhibited by MEN 10,376
Neurokinin B Primarily NK3 Blocked by SB 222200 (NK3 antagonist)

For example, in guinea pig trachea, this compound’s spasmogenic effect was 50-fold more potent than SP and was partially inhibited by the NK1 antagonist CP 96,345, suggesting NK1-mediated activity. However, in gastric acid secretion assays, this compound’s inhibition was strongly blocked by the NK2 antagonist MEN 10,376, highlighting its atypical receptor cross-reactivity .

Functional Potency

Assay System This compound Potency Relative to SP Key Finding
Guinea Pig Trachea Contraction 50× SP NK1-mediated; efficacy comparable to SP but with higher receptor affinity
Rat Gastric Acid Secretion 20× SP NK2-dependent pathway dominates in vivo
Gastric Emptying Inhibition 20× SP Dual NK1/NK2 antagonism required for full inhibition

This compound’s enhanced potency in gastric models contrasts with its moderate activity in smooth muscle assays. This divergence underscores tissue-specific receptor expression and signaling pathways.

Structural and Functional Divergence

  • Acidic vs.

Research Implications and Limitations

This compound’s unique receptor interaction profile challenges the classical classification of tachykinin receptors. Its dual NK1/NK2 activity provides insights into receptor crosstalk in gastrointestinal and respiratory systems. However, limitations include:

  • Incomplete Receptor Mapping : The exact structural determinants of this compound’s dual affinity remain unresolved.
  • Species-Specific Effects : Most data derive from rodent models; human receptor homology studies are lacking.

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